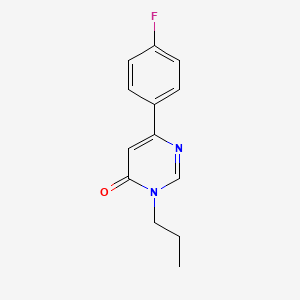
6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one” is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a carbonyl group . The presence of a fluorophenyl group suggests that this compound might have unique properties due to the electronegativity of fluorine .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the reaction of a suitable pyrimidinone derivative with a 4-fluorophenyl group . The propyl group could be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring substituted with a 4-fluorophenyl group and a propyl group . The fluorine atom in the fluorophenyl group would be expected to have a strong influence on the electronic properties of the molecule .Chemical Reactions Analysis
As a pyrimidinone derivative, this compound might undergo reactions typical for this class of compounds, such as nucleophilic substitutions or additions . The presence of the fluorophenyl group might also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group might increase its lipophilicity compared to non-fluorinated analogs .科学的研究の応用
1. NMR Studies and Conformational Analysis
A study by Birdsall et al. (1990) utilized NMR to analyze multiple conformations in complexes of Lactobacillus casei dihydrofolate reductase with analogues of pyrimethamine, which include fluoropyrimethamine, a compound structurally similar to 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one. This research provided insights into the hindered rotation about the pyrimidine-phenyl bond and the binding energies of different isomers (Birdsall et al., 1990).
2. Chemoprevention in Carcinogenesis
Thanusu et al. (2011) evaluated the chemopreventive potential of a compound structurally related to 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one in oral carcinogenesis. The compound showed efficacy in suppressing oral carcinogenesis initiated with DMBA, indicating its potential in chemoprevention (Thanusu et al., 2011).
3. Influenza A Endonuclease Inhibition
Research by Sagong et al. (2014) identified analogues of 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one as effective inhibitors of influenza endonuclease. This discovery is significant for developing new agents for treating influenza infections (Sagong et al., 2014).
4. Material Science Applications
The synthesis and study of polymer light-emitting diodes bearing green-emitting Ir(III) complexes, including ligands structurally related to 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one, were explored by Cho et al. (2010). This research highlighted the potential of such compounds in the development of electronic devices (Cho et al., 2010).
5. Radioligand Development
A novel pyridopyrimidin-4-one derivative related to 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one was characterized as a radioligand candidate for vasopressin V1B receptor by Koga et al. (2016). This compound showed potential as an in vivo radiotracer for measuring the occupancy of the V1B receptor (Koga et al., 2016).
6. Anti-Cancer Activity
Hammam et al. (2005) synthesized novel fluoro-substituted benzo[b]pyran compounds structurally related to 6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one and evaluated their anti-lung cancer activity. These compounds showed promising results against several human cancer cell lines (Hammam et al., 2005).
将来の方向性
特性
IUPAC Name |
6-(4-fluorophenyl)-3-propylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-2-7-16-9-15-12(8-13(16)17)10-3-5-11(14)6-4-10/h3-6,8-9H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARHLFNFUCXHPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC(=CC1=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-3-propylpyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2411874.png)
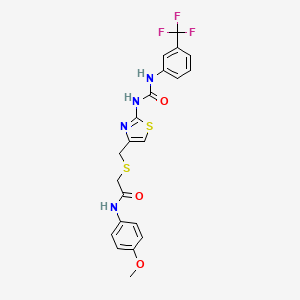

![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2411882.png)
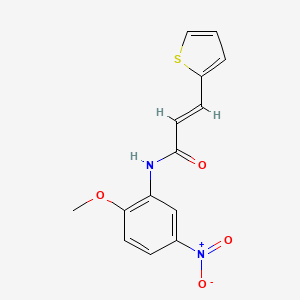


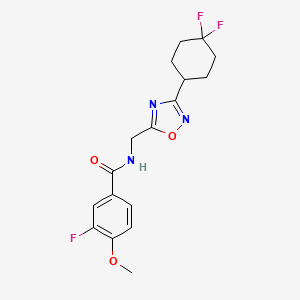
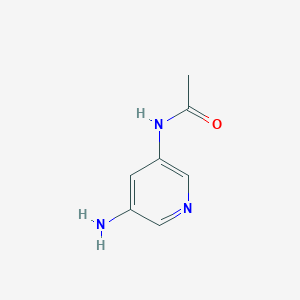
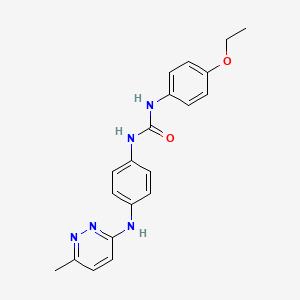
![4-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2411891.png)
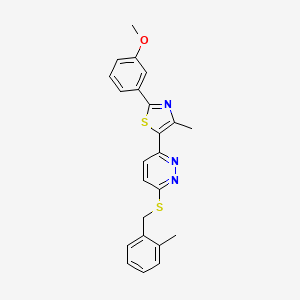
![Ethyl 4-[(4-acetylbenzoyl)amino]benzoate](/img/structure/B2411894.png)